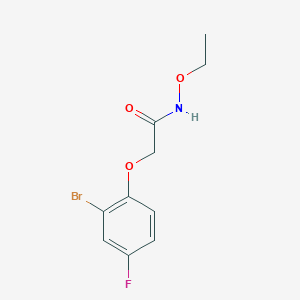
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenylcyclopentyl ring and a dimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide typically involves the reaction of 2,5-dimethoxyaniline with 1-phenylcyclopentanone in the presence of a formylating agent. Common formylating agents include formic acid or formic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy groups on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
科学研究应用
Chemistry: N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may be exploited to create novel drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The formamide group can form hydrogen bonds with target proteins, while the phenyl and cyclopentyl rings provide hydrophobic interactions that enhance binding affinity.
相似化合物的比较
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclohexyl)formamide
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcycloheptyl)formamide
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclooctyl)formamide
Comparison: Compared to its similar compounds, N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide has a unique cyclopentyl ring, which may confer distinct chemical and biological properties. The size and flexibility of the cyclopentyl ring can influence the compound’s reactivity, binding affinity, and overall stability. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C20H23NO3/c1-23-17-10-11-19(24-2)18(14-17)21(15-22)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
InChI 键 |
NLKJTNDKNGFBPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)N(C=O)C2(CCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)





![4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)

![(2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14916400.png)

